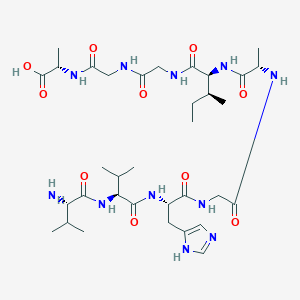
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is a complex oligopeptide composed of multiple amino acids This compound is notable for its unique sequence of amino acids, which imparts specific chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine typically involves stepwise peptide synthesis. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being sequentially added in a protected form to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA or similar acids .
Industrial Production Methods
Industrial production of such oligopeptides can be scaled up using automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of recombinant DNA technology and metabolic engineering in microorganisms like Escherichia coli has also been explored for the efficient production of peptides .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the histidine and methionine residues, leading to the formation of sulfoxides or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino acid residues can be substituted through reactions with specific reagents, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various coupling reagents for substitution reactions. The conditions typically involve controlled pH and temperature to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions, folding, and stability.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research explores its potential in drug delivery systems and as a bioactive peptide with therapeutic properties.
Industry: It is used in the development of biomaterials and as a component in various industrial applications
Mécanisme D'action
The mechanism of action of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence determines its binding affinity and specificity, influencing various biochemical pathways. For example, the presence of histidine can facilitate metal ion binding, affecting enzymatic activity and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another oligopeptide with a different sequence but similar structural properties.
L-Alanyl-L-valine: A simpler dipeptide used in similar studies of peptide interactions.
Uniqueness
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo specific chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
647837-69-2 |
|---|---|
Formule moléculaire |
C34H57N11O10 |
Poids moléculaire |
779.9 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C34H57N11O10/c1-9-18(6)28(32(52)39-12-23(46)37-13-24(47)42-20(8)34(54)55)45-29(49)19(7)41-25(48)14-38-30(50)22(10-21-11-36-15-40-21)43-33(53)27(17(4)5)44-31(51)26(35)16(2)3/h11,15-20,22,26-28H,9-10,12-14,35H2,1-8H3,(H,36,40)(H,37,46)(H,38,50)(H,39,52)(H,41,48)(H,42,47)(H,43,53)(H,44,51)(H,45,49)(H,54,55)/t18-,19-,20-,22-,26-,27-,28-/m0/s1 |
Clé InChI |
YHJBHHVYKFSZKV-HKNTYBFPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


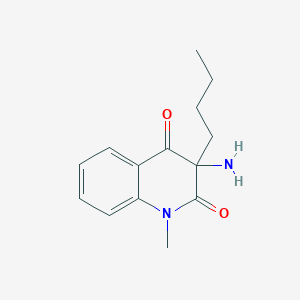
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
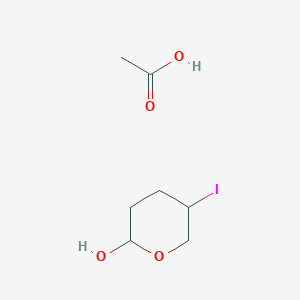
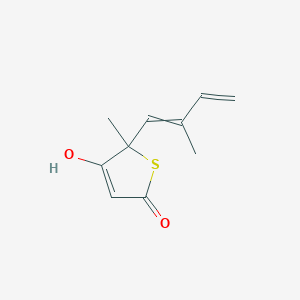
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
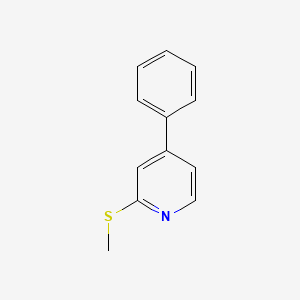
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
